DL-2,3-Diphenylsuccinic acid anhydride
Overview
Description
Preparation Methods
The synthesis of DL-2,3-Diphenylsuccinic acid anhydride typically involves a multi-step reaction. One common method includes the following steps :
Step 1: The reaction of sulfuric acid and acetic acid in water under an inert atmosphere at temperatures ranging from 0 to 130°C.
Step 2: The subsequent reaction with acetic anhydride at 110°C under an inert atmosphere.
Chemical Reactions Analysis
DL-2,3-Diphenylsuccinic acid anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where different substituents can replace the hydrogen atoms in the compound.
Common reagents used in these reactions include sulfuric acid, acetic acid, and acetic anhydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DL-2,3-Diphenylsuccinic acid anhydride has several scientific research applications, including :
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biochemistry: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications is ongoing, although it is not intended for diagnostic or therapeutic use at this time.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-2,3-Diphenylsuccinic acid anhydride involves its interaction with specific molecular targets and pathways. The compound can act as a reagent in chemical reactions, facilitating the formation of new bonds and the transformation of molecules. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
DL-2,3-Diphenylsuccinic acid anhydride can be compared with other similar compounds, such as :
DL-2,3-Diphenylsuccinic acid: The parent compound without the anhydride group.
DL-2,3-Diphenylsuccinic acid diester: A derivative with ester groups instead of the anhydride group.
DL-2,3-Diphenylsuccinic acid amide: A derivative with amide groups.
The uniqueness of this compound lies in its anhydride group, which imparts specific reactivity and properties that are distinct from its similar compounds.
Biological Activity
DL-2,3-Diphenylsuccinic acid anhydride (DPSA) is a compound that has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and biochemistry. This article provides a detailed overview of the biological activity of DPSA, supported by research findings, case studies, and comparative data.
This compound has the molecular formula and a molecular weight of 252.26 g/mol. As an anhydride, it is characterized by its ability to react with nucleophiles, facilitating acylation reactions that modify other molecules. This reactivity is crucial in organic synthesis and proteomics research, where it is used to study protein interactions and functions .
Key Reactions:
- Oxidation and Reduction: DPSA can undergo oxidation to form various products under specific conditions. Similarly, reduction reactions can yield reduced derivatives.
- Substitution Reactions: The compound can participate in substitution reactions where different substituents replace hydrogen atoms in its structure.
Biological Activity
Research indicates that this compound exhibits several biological activities that are relevant in medicinal chemistry and drug development.
1. Anticancer Activity
Recent studies have explored the potential anticancer properties of DPSA. In vitro assays have demonstrated that DPSA-loaded nanoparticles show enhanced cytotoxicity against cancer cell lines compared to free doxorubicin, suggesting that DPSA may enhance the efficacy of chemotherapeutic agents .
Case Study 1: Drug Delivery Systems
A study investigating chitosan-based nanoparticles incorporated with DPSA revealed superior stability and drug loading capacities compared to unmodified chitosan. These nanoparticles exhibited enhanced cytotoxic properties against MCF-7 breast cancer cells, indicating the potential use of DPSA in targeted drug delivery systems .
Case Study 2: Bioconjugation Applications
DPSA has been utilized in bioconjugation processes where it acts as a coupling agent for linking biomolecules. This application is particularly valuable in the development of antibody-drug conjugates, enhancing the specificity and efficacy of therapeutic agents by targeting cancer cells more effectively .
Comparative Analysis
Compound | Molecular Formula | Molecular Weight | Notable Activity |
---|---|---|---|
This compound | 252.26 g/mol | Anticancer activity, potential anti-inflammatory effects | |
DL-2,3-Diphenylsuccinic Acid | 268.26 g/mol | Similar reactivity but lacks anhydride properties | |
DL-2,3-Diphenylsuccinic Acid Diester | Varies | Varies | Different reactivity profile; less focused on bioconjugation |
Properties
IUPAC Name |
3,4-diphenyloxolane-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDJRACNZVFLEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)OC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-38-3, 101278-21-1 | |
Record name | 2,5-Furandione, dihydro-3,4-diphenyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIPHENYLSUCCINIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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